molecular formula C9H11ClO B13194786 3-([1-(Chloromethyl)cyclopropyl]methyl)furan

3-([1-(Chloromethyl)cyclopropyl]methyl)furan

Cat. No.: B13194786
M. Wt: 170.63 g/mol
InChI Key: ZCKWLGHHQPPYEI-UHFFFAOYSA-N
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Description

3-([1-(Chloromethyl)cyclopropyl]methyl)furan is an organic compound that features a furan ring substituted with a cyclopropyl group bearing a chloromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1-(Chloromethyl)cyclopropyl]methyl)furan typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-([1-(Chloromethyl)cyclopropyl]methyl)furan can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction reactions can target the furan ring or the chloromethyl group, leading to the formation of alcohols or alkanes.

    Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions, which can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chloromethyl group.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-([1-(Chloromethyl)cyclopropyl]methyl)furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-([1-(Bromomethyl)cyclopropyl]methyl)furan: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    3-([1-(Hydroxymethyl)cyclopropyl]methyl)furan: Contains a hydroxymethyl group instead of a chloromethyl group.

    3-([1-(Methyl)cyclopropyl]methyl)furan: Lacks the halogen substituent, having a simple methyl group instead.

Uniqueness

3-([1-(Chloromethyl)cyclopropyl]methyl)furan is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization compared to its analogs.

Properties

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

3-[[1-(chloromethyl)cyclopropyl]methyl]furan

InChI

InChI=1S/C9H11ClO/c10-7-9(2-3-9)5-8-1-4-11-6-8/h1,4,6H,2-3,5,7H2

InChI Key

ZCKWLGHHQPPYEI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=COC=C2)CCl

Origin of Product

United States

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